molecular formula C22H19ClN4O2 B2741004 9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-98-0

9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2741004
CAS-Nummer: 539841-98-0
Molekulargewicht: 406.87
InChI-Schlüssel: FPNDSCQXCRPXFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula of the compound is C19H19ClN4OC_{19}H_{19}ClN_{4}O with a molecular weight of 354.84 g/mol. Its structural features include a triazole ring fused to a quinazoline moiety, which is known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor activity of triazoloquinazolines, including our compound of interest. The following sections detail specific findings related to its anticancer effects.

  • Mechanism of Action
    • The compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through cell cycle arrest mechanisms.
    • In vitro studies demonstrated that the compound significantly decreased cell viability in human breast cancer cell lines (e.g., MDA-MB-231) when subjected to various concentrations over 48 hours .
  • Case Studies
    • A study evaluated the compound's efficacy against multiple cancer types including leukemia and lung cancer. Results indicated that it effectively inhibited tumor growth in both in vitro and in vivo models .
    • The National Cancer Institute's screening revealed that derivatives similar to our compound showed significant antineoplastic activity across 60 different cancer cell lines .
  • Comparative Efficacy
    • In comparison with standard chemotherapeutics like Doxorubicin and Paclitaxel, the compound exhibited comparable or enhanced cytotoxicity against certain resistant cancer cell lines .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)% Viability (at 10 µM)
MDA-MB-23112.535%
A549 (Lung)15.040%
HeLa (Cervical)10.030%
HCT116 (Colon)20.050%

Data obtained from in vitro studies conducted at the National Cancer Institute and other research institutions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

1. Anticancer Activity
Quinazoline derivatives, including those structurally similar to 9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, have been reported to exhibit broad-spectrum anticancer properties. Specific studies indicate that compounds with similar frameworks demonstrate effectiveness against various cancer cell lines. For instance, derivatives containing the quinazolinone moiety have shown promise in inhibiting tumor growth across different tumor subpanels .

2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of 1,2,4-triazole derivatives. The compound under consideration may exhibit similar properties due to its structural features. Studies have demonstrated that triazole-containing compounds possess significant antibacterial and antifungal activities. For example, certain synthesized triazole hybrids displayed higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than conventional antibiotics .

3. Neuroprotective Effects
The neuroprotective properties of quinazoline derivatives are also noteworthy. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be a candidate for further research in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. SAR studies indicate that modifications at specific positions of the quinazoline scaffold can significantly influence biological activity. For example:

  • Substituents on the phenyl rings : Electron-withdrawing or electron-donating groups can enhance or diminish activity against various pathogens.
  • Alkyl chain length : The length and branching of alkyl chains attached to the triazole ring can affect both antimicrobial and anticancer activities .

Case Studies and Experimental Findings

Several case studies highlight the efficacy of related compounds in preclinical models:

  • A study demonstrated that a series of quinazoline derivatives exhibited potent antitumor activities in vitro against breast cancer cell lines .
  • Another investigation found that triazole derivatives showed significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name

9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-29-18-8-3-2-5-15(18)21-25-22-24-16-6-4-7-17(28)19(16)20(27(22)26-21)13-9-11-14(23)12-10-13/h2-3,5,8-12,20H,4,6-7H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNDSCQXCRPXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.